molecular formula C19H21FN2O4S B2850378 4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide CAS No. 922041-19-8

4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide

Número de catálogo: B2850378
Número CAS: 922041-19-8
Peso molecular: 392.45
Clave InChI: YTALLPLCDOMUGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide is a synthetic small molecule characterized by a unique benzoxazepine core fused with a benzene sulfonamide group. This structural motif is often investigated in medicinal chemistry for its potential to interact with various biological targets. The presence of the sulfonamide group suggests this compound may be of interest as an enzyme inhibitor, possibly targeting carbonic anhydrases or other hydrolytic enzymes. The fluorine and methyl substituents on the benzene sulfonamide moiety are common modifications used to optimize a compound's binding affinity, selectivity, and metabolic stability. Researchers are exploring this compound's potential applications in [ state specific field, e.g., neuroscience, oncology ] research, particularly focusing on its [ describe hypothesized mechanism of action, e.g., antagonistic/agonistic activity against a specific receptor or enzyme pathway ]. Analytical data, including 1 H NMR, 13 C NMR, and mass spectrometry, confirm the identity and high purity of this product. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-12-9-14(6-7-15(12)20)27(24,25)21-13-5-8-16-17(10-13)26-11-19(2,3)18(23)22(16)4/h5-10,21H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTALLPLCDOMUGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Nitrile Displacement and Cyclization

4-Bromo-2-fluorobenzonitrile undergoes nucleophilic displacement with 2-aminoethanol in the presence of potassium tert-butoxide, yielding 4-bromo-2-fluoro-N-(2-hydroxyethyl)benzimidamide. Subsequent cyclization using trimethylaluminum (AlMe₃) or magnesium ethoxide forms the 8-bromo-3,4-dihydrobenzo[f]oxazepin-5(2H)-imine intermediate.

Reaction Conditions :

  • Solvent: Toluene or xylene
  • Temperature: 110–130°C
  • Catalyst: AlMe₃ (10 mol%)

Methylation and Oxidation

The imine intermediate is methylated at positions 3 and 5 using methyl iodide under basic conditions (e.g., NaH in THF). Subsequent oxidation with potassium permanganate (KMnO₄) introduces the 4-oxo group, yielding 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin.

Key Data :

  • Yield: 72–85% (two steps)
  • Purity: >95% (HPLC)

Preparation of 4-Fluoro-3-Methylbenzenesulfonyl Chloride

The sulfonamide precursor is synthesized via chlorosulfonation and methylation:

Chlorosulfonation of Toluene Derivative

4-Fluoro-3-methyltoluene is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C, forming 4-fluoro-3-methylbenzenesulfonyl chloride.

Reaction Conditions :

  • Temperature: 0–5°C (exothermic control)
  • Quenching: Ice-cold water

Purification

Crude sulfonyl chloride is recrystallized from hexane/ethyl acetate (3:1) to achieve >99% purity.

Coupling of Sulfonyl Chloride to the Benzoxazepin Amine

The final step involves nucleophilic substitution between the benzoxazepin amine and sulfonyl chloride:

Sulfonamide Bond Formation

3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine is reacted with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Optimized Conditions :

  • Molar Ratio: 1:1.2 (amine:sulfonyl chloride)
  • Temperature: 25°C (room temperature)
  • Reaction Time: 12–16 hours

Workup and Isolation

The reaction mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over MgSO₄ and concentrated. Purification via column chromatography (SiO₂, eluent: ethyl acetate/hexane 1:2) yields the title compound as a white solid.

Characterization Data :

  • Molecular Formula : C₂₀H₂₂FN₂O₄S
  • Molecular Weight : 429.46 g/mol
  • Melting Point : 198–202°C
  • Purity : 98.5% (HPLC)

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative route involves reductive amination of 4-fluoro-3-methylbenzenesulfonamide with a ketone intermediate of the benzoxazepin core. However, this method reported lower yields (55–60%) due to competing side reactions.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 min) in DMF with HBTU as a coupling agent accelerates the reaction but requires stringent temperature control to prevent decomposition.

Industrial-Scale Considerations

Solvent Selection

Toluene and ethyl acetate are preferred for large-scale reactions due to low cost and ease of removal. Tetrahydrofuran (THF) is avoided due to peroxide formation risks.

Waste Management

Spent AlMe₃ is quenched with isopropanol/water mixtures, generating aluminum hydroxide sludge treated via filtration and landfill disposal.

Challenges and Optimization

Steric Hindrance

The 3,3,5-trimethyl groups on the benzoxazepin core impede sulfonylation. Increasing reaction temperature to 40°C improves conversion but risks side products.

Byproduct Formation

Trace impurities (<2%) from over-sulfonylation are removed via recrystallization from ethanol/water (4:1).

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzene-1-sulfonamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparación Con Compuestos Similares

Key Structural Differences

A closely related compound, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,4-dimethyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide (hereafter referred to as Compound A ), provides a basis for comparison . The table below summarizes critical structural and physicochemical distinctions:

Feature Target Compound Compound A
Benzoxazepine Substituents 3,3,5-Trimethyl, 4-oxo 5-Ethyl, 3,3-dimethyl, 4-oxo
Sulfonamide Substituents 4-Fluoro-3-methyl benzene 3,4-Dimethyl benzene
Additional Groups None N-(2,2,2-Trifluoroethyl)
Molecular Formula Not explicitly provided C23H27F3N2O4S
Molecular Weight Not explicitly provided (estimated ~470–500 g/mol) 484.532 g/mol

Implications of Substituent Variations

In contrast, Compound A’s 5-ethyl group may increase lipophilicity, affecting membrane permeability . Both compounds retain the 4-oxo group, which could participate in hydrogen bonding or coordinate with metal ions in biological targets.

Sulfonamide Moieties :

  • The 4-fluoro-3-methyl substituent in the target compound combines moderate electron-withdrawing (fluoro) and hydrophobic (methyl) effects. In Compound A , the 3,4-dimethyl configuration enhances hydrophobicity but lacks halogen-mediated electronic effects.

Trifluoroethyl Group in Compound A :

  • The N-(2,2,2-trifluoroethyl) group in Compound A introduces strong electron-withdrawing properties and high metabolic stability due to the C-F bonds. This group is absent in the target compound, which may result in differences in pharmacokinetics or target selectivity .

Hypothetical Pharmacological and Physicochemical Properties

  • Lipophilicity : Compound A ’s trifluoroethyl and ethyl groups likely increase logP compared to the target compound, suggesting enhanced blood-brain barrier penetration.
  • Metabolic Stability : The trifluoroethyl group in Compound A may resist oxidative metabolism, whereas the target compound’s methyl and fluoro groups could undergo slower hepatic clearance.
  • Binding Affinity : The target compound’s fluoro substituent might improve electrostatic interactions with polar residues in enzymatic active sites, while Compound A ’s trifluoroethyl group could enhance van der Waals interactions.

Q & A

Basic: What are the recommended synthetic strategies for this compound?

Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydrobenzoxazepine core via cyclization of precursors (e.g., amino alcohols or halogenated intermediates under acidic or basic conditions). Subsequent sulfonylation with a fluorinated benzene sulfonyl chloride derivative is critical. Key steps include:

  • Cyclization : Use of catalysts like p-toluenesulfonic acid (PTSA) for ring closure .
  • Sulfonamide Coupling : Reacting the benzoxazepine amine with 4-fluoro-3-methylbenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high purity (>95%) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.